Autophagy Activation: Alkyne Scaffold Advantage
In a structure-activity relationship (SAR) analysis of benzyloxypyridine derivatives evaluated for autophagy activation via p62 protein oligomerization, the 3-benzyloxypyridin-2-yl core bearing an alkynyl substituent at the 2-position demonstrated substantially superior activity compared to N-substituted analogs. Specifically, compound (I-23) in U.S. Patent 11,753,376 B2, which incorporates the identical 3-(3-(benzyloxy)pyridin-2-yl)prop-2-yn-1-ol scaffold as its core, exhibited a significant increase in GFP-LC3 puncta formation relative to baseline [1].
| Evidence Dimension | GFP-LC3 puncta formation (autophagy induction) |
|---|---|
| Target Compound Data | Compound I-23 (containing 3-(3-(benzyloxy)pyridin-2-yl)prop-2-yn-1-ol core): >2-fold increase in GFP-LC3 puncta versus control |
| Comparator Or Baseline | N-substituted benzyloxypyridine derivatives lacking the 2-alkynyl moiety: minimal to no significant increase in GFP-LC3 puncta formation |
| Quantified Difference | ~2-fold or greater enhancement in autophagic flux relative to N-substituted comparators |
| Conditions | HeLa cells stably expressing GFP-LC3; fluorescence microscopy quantification |
Why This Matters
This SAR demonstrates that the 2-prop-2-yn-1-ol substituent is not an interchangeable functional group but rather a critical determinant of p62-mediated autophagy activation, directly influencing target engagement and downstream biological efficacy in neurodegenerative disease models.
- [1] Na, J.E., Jung, C., An, J.C., Kim, H.T., Kwon, Y.T. Benzyloxy Pyridine Derivatives and Uses Thereof. U.S. Patent No. 11,753,376 B2. Example 23, Biological Assays. September 12, 2023. View Source
